4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine
Description
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine (CAS: 2173105-63-8) is a pyrimidine derivative substituted with hexyloxy groups at the 4- and 6-positions and a hexylsulfanyl group at the 2-position. Its molecular formula is C₂₂H₄₀N₂O₂S, with a molecular weight of 396.64 g/mol . The hexyloxy and hexylsulfanyl substituents likely enhance solubility in nonpolar solvents and influence electronic properties through steric and inductive effects.
Properties
IUPAC Name |
4,6-dihexoxy-2-hexylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O2S/c1-4-7-10-13-16-25-20-19-21(26-17-14-11-8-5-2)24-22(23-20)27-18-15-12-9-6-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQTXANJOLMYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=NC(=N1)SCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Hexyloxy Groups: The hexyloxy groups are introduced via nucleophilic substitution reactions, where hexanol reacts with the pyrimidine ring in the presence of a base such as sodium hydride.
Addition of Hexylsulfanyl Group: The hexylsulfanyl group is added through a thiolation reaction, where hexanethiol reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The hexyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine has several scientific research applications:
Organic Electronics: Its unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine depends on its application:
In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating the catalytic cycle.
In Organic Electronics: It participates in charge transport and light emission processes due to its conjugated structure.
In Biological Systems: If biologically active, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Lipophilicity and Solubility
The hexyl chains in 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine render it significantly more lipophilic than analogs like 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine, which has shorter methoxy and polar sulfonyl groups. This difference is reflected in their solubility profiles: the former is likely soluble in organic solvents (e.g., hexane, chloroform), while the latter may exhibit better solubility in polar aprotic solvents (e.g., DMSO) .
Electronic Effects
The hexylsulfanyl group at the 2-position is a weaker electron donor compared to the methylsulfonyl group in 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. This distinction impacts reactivity in substitution reactions; sulfonyl groups are more electronegative, making adjacent positions more susceptible to nucleophilic attack .
Notes on Availability and Discrepancies
A secondary CAS number (5427-87-2) for 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine is listed in commercial catalogs, possibly indicating a batch-specific identifier . Researchers should verify CAS numbers and purity (typically 95%) before use.
Biological Activity
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine is a novel chemical compound with potential applications in various fields, including organic electronics and medicinal chemistry. Its unique structural characteristics, including two hexyloxy groups and one hexylsulfanyl group attached to a pyrimidine ring, suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine is . The compound's structure contributes to its solubility and reactivity, influencing its biological interactions. The presence of long alkyl chains enhances its lipophilicity, which may affect its absorption and distribution in biological systems.
The biological activity of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. This interaction could modulate various biochemical pathways, making it a candidate for drug discovery. In catalysis, it acts as a ligand coordinating to metal centers, facilitating catalytic cycles relevant to organic transformations.
Biological Activity Studies
Research into the biological activity of this compound has highlighted several promising areas:
1. Anticancer Activity
Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
2. Adenosine Kinase Inhibition
4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine may function as an adenosine kinase inhibitor. Adenosine kinase plays a critical role in cellular energy homeostasis and signaling pathways associated with ischemic conditions. Compounds that inhibit this enzyme have potential therapeutic applications in treating conditions like stroke and myocardial ischemia .
3. Neuroprotective Effects
Given its structural similarities with other neuroprotective agents, there is potential for this compound to provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
Several case studies have explored the biological effects of pyrimidine derivatives:
- Study on Anticancer Effects : A study demonstrated that pyrimidine derivatives could inhibit the growth of various cancer cell lines through apoptosis activation . The specific role of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine in this context remains to be fully elucidated.
- Adenosine Kinase Inhibition : Research has shown that certain pyrimidine derivatives effectively inhibit adenosine kinase in vitro, leading to reduced cell proliferation in cancer models . The potential for 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine to exhibit similar effects is an area for future exploration.
Comparative Analysis
The biological activity of 4,6-Bis-hexyloxy-2-hexylsulfanyl-pyrimidine can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,6-Dimethoxy-2-methylsulfanyl-pyrimidine | Similar pyrimidine base | Anticancer properties |
| 4,6-Diethoxy-2-ethylsulfanyl-pyrimidine | Similar pyrimidine base | Neuroprotective effects |
| 5,7-disubstituted pyrido[2,3-d]pyrimidines | Different substituents | Adenosine kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
